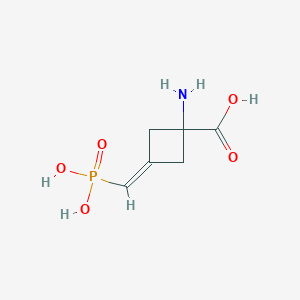
二氢嘧啶-2,4,5(3H)-三酮
描述
Dihydropyrimidine-2,4,5(3H)-trione is an organic compound that belongs to the class of pyrimidines It is a derivative of pyrimidine with three keto groups at positions 2, 4, and 5
科学研究应用
Dihydropyrimidine-2,4,5(3H)-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary target of Dihydropyrimidine-2,4,5(3H)-trione, also known as 1,3-diazinane-2,4,5-trione, is the enzyme dihydropyrimidinase . This enzyme catalyzes the chemical reaction involving 5,6-dihydrouracil and water, producing 3-ureidopropanoate .
Mode of Action
Dihydropyrimidine-2,4,5(3H)-trione interacts with its target, dihydropyrimidinase, by binding to the enzyme and facilitating the conversion of 5,6-dihydrouracil to 3-ureidopropanoate . This interaction results in changes in the enzyme’s activity and the downstream biochemical pathways.
Biochemical Pathways
The action of Dihydropyrimidine-2,4,5(3H)-trione affects several metabolic pathways, including pyrimidine metabolism , beta-alanine metabolism , and pantothenate and coenzyme A (CoA) biosynthesis . The compound’s interaction with dihydropyrimidinase influences these pathways, leading to downstream effects on cellular metabolism and function.
Pharmacokinetics
It’s known that the compound’s interaction with dihydropyrimidinase can influence its bioavailability and pharmacokinetic profile .
Result of Action
The molecular and cellular effects of Dihydropyrimidine-2,4,5(3H)-trione’s action are primarily related to its impact on dihydropyrimidinase and the associated metabolic pathways . By influencing the activity of this enzyme, the compound can affect cellular metabolism and potentially exert therapeutic effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dihydropyrimidine-2,4,5(3H)-trione. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with dihydropyrimidinase and its subsequent effects on cellular metabolism .
生化分析
Biochemical Properties
Dihydropyrimidine-2,4,5(3H)-trione is involved in the catabolism of pyrimidine nucleotides. It is a substrate for the enzyme dihydropyrimidinase (EC 3.5.2.2), which catalyzes the hydrolysis of dihydropyrimidines to N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid . This enzyme is a zinc metalloenzyme and is crucial for the degradation of pyrimidine bases such as uracil and thymine . The interaction between dihydropyrimidine-2,4,5(3H)-trione and dihydropyrimidinase is essential for maintaining the balance of nucleotide pools within the cell.
Cellular Effects
Dihydropyrimidine-2,4,5(3H)-trione influences various cellular processes by participating in the catabolic pathway of pyrimidine nucleotides. This compound affects cell function by modulating the levels of pyrimidine bases, which are vital for DNA and RNA synthesis. Alterations in the levels of dihydropyrimidine-2,4,5(3H)-trione can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, an imbalance in pyrimidine catabolism can lead to the accumulation of toxic intermediates, affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of dihydropyrimidine-2,4,5(3H)-trione involves its interaction with dihydropyrimidinase. This enzyme catalyzes the hydrolytic ring opening of dihydropyrimidine-2,4,5(3H)-trione, converting it into N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid . The binding of dihydropyrimidine-2,4,5(3H)-trione to the active site of dihydropyrimidinase involves coordination with the zinc ion present in the enzyme, facilitating the hydrolysis reaction . This process is crucial for the proper degradation of pyrimidine nucleotides and the prevention of toxic intermediate accumulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydropyrimidine-2,4,5(3H)-trione can vary over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of enzymes. Studies have shown that dihydropyrimidine-2,4,5(3H)-trione is relatively stable under physiological conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to dihydropyrimidine-2,4,5(3H)-trione in in vitro and in vivo studies has demonstrated its impact on cellular function, including alterations in nucleotide metabolism and cell viability .
Dosage Effects in Animal Models
The effects of dihydropyrimidine-2,4,5(3H)-trione in animal models are dose-dependent. At low doses, this compound is efficiently metabolized by dihydropyrimidinase, maintaining normal nucleotide catabolism. At high doses, dihydropyrimidine-2,4,5(3H)-trione can lead to the accumulation of toxic intermediates, causing adverse effects such as cellular toxicity and metabolic imbalances . Threshold effects have been observed, where a certain concentration of dihydropyrimidine-2,4,5(3H)-trione is required to elicit significant biochemical and cellular responses .
Metabolic Pathways
Dihydropyrimidine-2,4,5(3H)-trione is involved in the pyrimidine catabolic pathway. It is converted into N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid by dihydropyrimidinase . These products are further metabolized into β-alanine and β-aminoisobutyric acid, which are then utilized in various metabolic processes . The interaction of dihydropyrimidine-2,4,5(3H)-trione with dihydropyrimidinase and other enzymes in the pathway is essential for maintaining nucleotide homeostasis and preventing the accumulation of toxic intermediates .
Transport and Distribution
Within cells, dihydropyrimidine-2,4,5(3H)-trione is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of dihydropyrimidine-2,4,5(3H)-trione across cellular membranes, ensuring its availability for enzymatic reactions . The distribution of dihydropyrimidine-2,4,5(3H)-trione within tissues is influenced by factors such as tissue-specific expression of transporters and the presence of binding proteins . This localization is crucial for the efficient metabolism of pyrimidine nucleotides.
Subcellular Localization
Dihydropyrimidine-2,4,5(3H)-trione is localized within specific subcellular compartments where it exerts its biochemical functions. The compound is primarily found in the cytoplasm, where it interacts with dihydropyrimidinase and other enzymes involved in pyrimidine catabolism . The subcellular localization of dihydropyrimidine-2,4,5(3H)-trione is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell . This localization is essential for the efficient degradation of pyrimidine nucleotides and the prevention of toxic intermediate accumulation.
准备方法
Synthetic Routes and Reaction Conditions
Dihydropyrimidine-2,4,5(3H)-trione can be synthesized through several methods. One common method involves the cyclization of urea and malonic acid derivatives under acidic or basic conditions. The reaction typically requires heating and can be catalyzed by various acids or bases to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of dihydropyrimidine-2,4,5(3H)-trione often involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as crystallization or distillation to obtain the compound in high purity.
化学反应分析
Types of Reactions
Dihydropyrimidine-2,4,5(3H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroxypyrimidine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring.
相似化合物的比较
Similar Compounds
Barbituric Acid: A similar compound with a pyrimidine ring and keto groups at positions 2, 4, and 6.
Thymine: A pyrimidine base found in DNA with keto groups at positions 2 and 4.
Uniqueness
Dihydropyrimidine-2,4,5(3H)-trione is unique due to the presence of three keto groups, which confer distinct chemical reactivity and potential biological activities compared to other pyrimidine derivatives.
This detailed article provides a comprehensive overview of dihydropyrimidine-2,4,5(3H)-trione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1,3-diazinane-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXOOGHQVPKHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964293 | |
| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-76-4 | |
| Record name | Isobarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyuracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydropyrimidine-2,4,5(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438WJI1S49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How stable is pentobarbital in soil, and what factors influence its degradation?
A: Research indicates that while pentobarbital does degrade in soil over time, it doesn't completely disappear within a short timeframe. A study observed that after 17 weeks, approximately 17% of pentobarbital remained in sand, 19% in topsoil, and 10% in potting soil []. This suggests that soil type can influence the degradation rate. Furthermore, the research highlights the role of microorganisms in pentobarbital degradation. Autoclaving the soil, a process that eliminates most bacteria, significantly hindered pentobarbital degradation in sand and some topsoil samples []. This suggests that microbial activity plays a crucial role in the breakdown of pentobarbital in certain soil environments.
Q2: What analytical methods are used to detect and quantify pentobarbital in environmental samples?
A: The research employed a method involving methanol extraction to isolate pentobarbital from soil matrices []. Following extraction, the compound was concentrated using solid phase extraction techniques. Finally, liquid chromatography coupled with mass spectrometry (LC/MS) was utilized for both detection and quantification of pentobarbital levels in the prepared soil extracts []. This combined approach allows for sensitive and accurate measurement of pentobarbital even at trace levels in complex environmental matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B127097.png)







